molecular formula C8H9BrO2 B067410 2-Bromo-6-ethoxyphenol CAS No. 187961-35-9

2-Bromo-6-ethoxyphenol

Cat. No. B067410
M. Wt: 217.06 g/mol
InChI Key: RSYVODFSXLMJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-ethoxyphenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a halogenated phenol derivative with a molecular formula of C8H9BrO2.

Mechanism Of Action

The mechanism of action of 2-Bromo-6-ethoxyphenol is not fully understood. However, it is believed to exert its antimicrobial effects by disrupting the cell membrane of microorganisms. It is also thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Biochemical And Physiological Effects

Studies have shown that 2-Bromo-6-ethoxyphenol can have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Bromo-6-ethoxyphenol in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-Bromo-6-ethoxyphenol. One area of interest is its potential use in the development of new drugs, particularly those with antimicrobial or antioxidant properties. It could also be studied further to better understand its mechanism of action and biochemical effects. Additionally, modifications to its chemical structure could be explored to improve its solubility and other properties.

Synthesis Methods

The synthesis of 2-Bromo-6-ethoxyphenol involves the reaction of 2,6-dibromophenol with ethanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The yield of the reaction is typically around 60-70%, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

2-Bromo-6-ethoxyphenol has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi. It has also been studied for its potential use as an antioxidant and as a precursor for the synthesis of other compounds. Additionally, it has been investigated for its potential use in the development of new drugs.

properties

IUPAC Name

2-bromo-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVODFSXLMJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxyphenol

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